3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
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Overview
Description
2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a dichlorobenzyl group, a triazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the dichlorobenzyl and thiophene groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLOROBENZYL 4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
- 2,4-DICHLOROBENZYL 4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
- 2,6-DICHLOROBENZYL 4-ETHYL-5-[2-(METHYLSULFANYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL SULFIDE
Uniqueness
Compared to these similar compounds, 2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to the presence of the 2-thienylmethyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C15H13Cl2N3S2 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H13Cl2N3S2/c1-20-14(8-10-4-3-7-21-10)18-19-15(20)22-9-11-12(16)5-2-6-13(11)17/h2-7H,8-9H2,1H3 |
InChI Key |
PORGCSLRRIARHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CC3=CC=CS3 |
Origin of Product |
United States |
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